1-Isopropyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

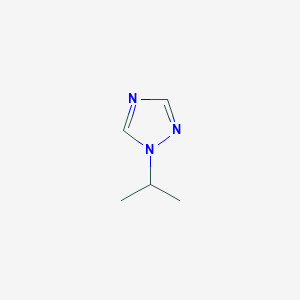

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTUDLGSHURRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509257 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63936-02-7 | |

| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Isopropyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile bonding capabilities.[1] This guide provides a comprehensive technical overview of this compound, a specific N-substituted derivative. Given the scarcity of published experimental data for this particular molecule, this document serves as both a predictive analysis based on the well-characterized parent compound, 1H-1,2,4-triazole, and a methodological guide for its empirical determination. We will explore the synthesis, structural elucidation, and the core physicochemical properties—melting/boiling points, solubility, pKa, and logP—that are critical for its application in drug discovery and materials science. Each section is designed to provide researchers with the causal reasoning behind experimental choices and robust, self-validating protocols for characterization.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic 1,2,4-triazole ring is a fundamental structural motif in a vast array of biologically active compounds.[2] Its unique arrangement of three nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, contributing to favorable interactions with biological targets and improved pharmacokinetic profiles.[3][4] This has led to the successful development of numerous therapeutic agents across various domains.[5][6][7]

Prominent examples of drugs incorporating the 1,2,4-triazole moiety include:

-

Antifungals: Fluconazole and Itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical component in cell membrane synthesis.[8]

-

Anticancer Agents: Letrozole and Anastrozole, used in breast cancer therapy as aromatase inhibitors.[8][9]

-

Antivirals: Ribavirin, a broad-spectrum antiviral agent.[8][10]

The subject of this guide, this compound, features an isopropyl group substituted at the N1 position. This substitution is anticipated to significantly alter the physicochemical properties relative to the parent 1H-1,2,4-triazole. Specifically, the loss of the N-H proton eliminates key intermolecular hydrogen bonding, while the addition of the lipophilic isopropyl group will increase its nonpolar character. Understanding these modified properties is paramount for predicting the molecule's behavior in both biological and chemical systems.

Synthesis and Structural Elucidation

A prerequisite to characterizing the physicochemical properties of a novel or poorly documented compound is its unambiguous synthesis and structural confirmation. The most direct and regioselective pathway to this compound is the N-alkylation of the parent 1H-1,2,4-triazole.

2.1. Rationale for Synthetic Approach

The alkylation of 1H-1,2,4-triazole can potentially occur at the N1 or N4 positions. However, literature indicates that using a base such as sodium ethoxide in an alcohol solvent favors regioselective alkylation at the N1 position.[11] This method provides a reliable and high-yielding route to the desired isomer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

Solubility Profile of 1-Isopropyl-1H-1,2,4-triazole in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific substituted triazole, this document synthesizes foundational principles of physical organic chemistry with data from the parent 1H-1,2,4-triazole scaffold. We will explore the anticipated effects of the N-isopropyl substitution on the molecule's physicochemical properties and predict its solubility behavior across a range of common organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate robust, publication-quality data.

Introduction: The Central Role of Solubility in Drug Development

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, particularly in the antifungal and anticancer domains.[1][2] Its utility stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its ability to act as a key pharmacophore.[1][2] When developing novel triazole derivatives such as this compound, a thorough understanding of their solubility is not merely an academic exercise; it is a cornerstone of successful drug development.

Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dose-response relationships, and difficulties in creating viable formulations for in vivo studies.[3][4] Therefore, characterizing the solubility of a lead compound in various organic solvents is an essential early-stage activity. Organic solvents are not only used in synthesis and purification but are also critical for formulation, analytical method development, and various in vitro and in vivo screening assays.

This guide addresses the solubility of this compound by first establishing a theoretical framework and then providing a practical, actionable methodology for its empirical determination.

Physicochemical Landscape: From the Parent Triazole to its Isopropyl Derivative

To predict the solubility of this compound, we must first understand the properties of the parent 1H-1,2,4-triazole and then extrapolate the influence of the isopropyl substituent.

The Parent Scaffold: 1H-1,2,4-triazole

The parent 1H-1,2,4-triazole is a polar, aromatic heterocycle.[1][5] Its key properties influencing solubility are:

-

Polarity and Hydrogen Bonding: The presence of three nitrogen atoms and an N-H group makes the molecule highly polar. The N-H proton is acidic (pKa ≈ 10.26), allowing it to act as a hydrogen bond donor.[1][5] The lone pairs on the other nitrogen atoms can act as hydrogen bond acceptors.[2] This dual capability is a primary reason for its high solubility in polar, protic solvents like water and alcohols.[1][2][6]

-

Known Solubility: 1H-1,2,4-triazole is highly soluble in water and also soluble in polar organic solvents such as ethanol, propanol, isopropanol, and ethyl acetate.[1][2]

The Influence of the 1-Isopropyl Group

The introduction of an isopropyl group at the N1 position fundamentally alters the molecule's physicochemical characteristics in two significant ways:

-

Elimination of Hydrogen Bond Donation: The substitution of the acidic N-H proton with a non-polar isopropyl group removes the molecule's ability to act as a hydrogen bond donor. This is a critical modification that will significantly decrease its affinity for highly polar, protic solvents.

-

Increased Lipophilicity: The isopropyl group is a small, branched alkyl chain that adds non-polar surface area to the molecule.[7][8][9] This increases its lipophilicity (hydrophobicity), which generally enhances solubility in non-polar or moderately polar aprotic solvents.[7][8] Alkyl groups enhance the hydrophobic character of a molecule, affecting its solubility in polar versus non-polar solvents.[7]

The interplay between the retained polarity of the triazole ring (which can still act as a hydrogen bond acceptor) and the increased lipophilicity of the isopropyl substituent will govern the overall solubility profile.

Predicted Solubility Profile of this compound

Based on the principles outlined above, a predicted qualitative solubility profile for this compound is presented below. This table serves as a hypothesis-driven guide for solvent selection in experimental work.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar, Aprotic | Low to Insoluble | The polarity of the triazole ring is too high for significant interaction with a purely non-polar solvent. |

| Toluene | Non-polar (Aromatic), Aprotic | Slightly Soluble | The aromatic character may offer some π-π stacking interactions, and the overall polarity is low, but the triazole core limits high solubility. |

| Dichloromethane (DCM) | Polar, Aprotic | Moderately to Highly Soluble | DCM can engage in dipole-dipole interactions with the polar triazole ring, and the isopropyl group's lipophilicity is compatible. |

| Ethyl Acetate | Polar, Aprotic | Moderately to Highly Soluble | The ester group can act as a hydrogen bond acceptor for solvent-solute interactions, and its polarity is well-matched. The parent triazole is soluble in ethyl acetate.[1] |

| Acetone | Polar, Aprotic | Highly Soluble | Acetone is a strong hydrogen bond acceptor and has sufficient polarity to solvate the triazole ring, while being compatible with the isopropyl group. The parent triazole is soluble in acetone.[2] |

| Isopropanol | Polar, Protic | Moderately Soluble | The solvent can act as a hydrogen bond donor to the triazole nitrogens. However, the loss of the solute's H-bond donation capability will reduce solubility compared to the parent triazole. The parent triazole is soluble in isopropanol.[1] |

| Ethanol | Polar, Protic | Moderately Soluble | Similar to isopropanol, ethanol can donate hydrogen bonds. The parent triazole is soluble in ethanol.[1][6] |

| Methanol | Polar, Protic | Slightly to Moderately Soluble | Methanol is more polar than ethanol and isopropanol. The increased lipophilicity of the isopropyl group may limit solubility in this highly polar solvent. |

| Water | Polar, Protic | Slightly Soluble to Insoluble | The loss of the N-H hydrogen bond donor capability and the addition of the hydrophobic isopropyl group will drastically reduce aqueous solubility compared to the highly soluble parent compound. |

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical data is the gold standard. The most reliable method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[10][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Validated HPLC-UV or LC-MS system

Methodology:

-

Preparation of Vials:

-

To a glass vial, add an excess amount of solid this compound. "Excess" is critical; you must be able to visually confirm that undissolved solid remains at the end of the experiment. A starting point is 5-10 mg.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent.

-

Prepare each solvent condition in triplicate for statistical robustness.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator set to a consistent agitation speed.

-

Incubate at a constant temperature (typically 25 °C) for at least 24 hours. A 48-hour incubation is recommended to ensure equilibrium is reached, especially for compounds that dissolve slowly.[3][12]

-

Causality Check: The extended equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Kinetic solubility assays with shorter incubation times can overestimate true solubility.[3][10]

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid remains. If not, the experiment is invalid for that vial, and you must restart with more solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the aliquot in a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve. A 100-fold dilution is a common starting point.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Mechanistic Insights: The Intermolecular Forces at Play

The solubility of a solute in a solvent is governed by the balance of intermolecular forces. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is compensated by the energy released from forming new solute-solvent interactions.

Diagram: Key Intermolecular Forces

Caption: Favorable and unfavorable intermolecular forces governing solubility.

For this compound, successful dissolution in a given solvent relies on:

-

Favorable Interactions:

-

Dipole-Dipole & Hydrogen Bond Acceptance: The polar triazole ring can interact favorably with the polar regions of a solvent. The nitrogen lone pairs can accept hydrogen bonds from protic solvents (like ethanol) or interact via dipole-dipole forces with aprotic polar solvents (like acetone).

-

van der Waals Forces: The non-polar isopropyl group will interact favorably with the non-polar alkyl regions of solvent molecules via transient London dispersion forces.

-

-

Unfavorable Interactions:

-

Dissolving in a highly polar solvent like water is disfavored because the non-polar isopropyl group would disrupt the strong hydrogen-bonding network of the water molecules (the hydrophobic effect).

-

Dissolving in a highly non-polar solvent like hexane is disfavored because the non-polar solvent cannot effectively solvate the polar triazole ring, making the solute-solute interactions stronger than the potential solute-solvent interactions.

-

A solvent that provides a balance, possessing both polar/hydrogen-bonding and non-polar characteristics (e.g., acetone, ethyl acetate, isopropanol), is most likely to be an effective solvent for this compound.

Conclusion

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. fiveable.me [fiveable.me]

- 9. omicsonline.org [omicsonline.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

Crystal Structure Analysis of 1-Isopropyl-1H-1,2,4-triazole Derivatives: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide

Foreword: The Architectural Blueprint of a Molecule

In the realm of modern drug discovery and materials science, understanding the precise three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint for innovation. For researchers focused on 1,2,4-triazole derivatives—a class of compounds renowned for their broad pharmacological applications, particularly as potent antifungal agents—this structural insight is paramount.[1][2][3] The spatial arrangement of atoms, the subtle conformations, and the intricate web of intermolecular interactions dictate a compound's physical properties and its biological activity. A thorough crystal structure analysis provides the definitive data needed to understand structure-activity relationships (SAR), guide rational drug design, and secure intellectual property.[4][5][6]

This guide offers a comprehensive, field-proven workflow for the crystal structure analysis of 1-isopropyl-1H-1,2,4-triazole derivatives. We will journey from the initial synthesis and characterization to the gold-standard technique of single-crystal X-ray diffraction (SCXRD). We will then venture beyond simple structure determination to explore the supramolecular assembly through advanced techniques like Hirshfeld surface analysis and complementary computational modeling. Each section is designed not just to present a protocol, but to explain the causality behind our choices, ensuring a robust and self-validating analytical process.

Chapter 1: Prerequisite Chemistry: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can commence, the chemical identity and purity of the target compound must be unequivocally established. The synthesis of this compound derivatives typically involves established heterocyclic chemistry routes, often starting from commercially available precursors and utilizing cyclization reactions.[7][8]

Following synthesis and purification (e.g., via column chromatography or recrystallization), a suite of spectroscopic techniques is employed for initial characterization.[9] These methods provide orthogonal confirmation of the molecular structure in its bulk, solution, or gas phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the covalent framework of the molecule, confirming the presence of the isopropyl group, the triazole ring, and any other substituents. 2D NMR techniques can further elucidate connectivity.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies characteristic functional groups by their vibrational frequencies, confirming the presence of key bonds within the molecule.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, confirming the elemental composition and molecular formula of the synthesized compound.[12]

Experimental Protocol 1: Synthesis and Characterization of a Model Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative, followed by its characterization.

Step 1: Synthesis A common synthetic route involves the reaction of a corresponding intermediate with 1,2,4-triazole. For example, a key intermediate can be prepared and subsequently reacted with 1,2,4-triazole in a solvent like DMF to achieve the final product through a substitution reaction.[7]

Step 2: Work-up and Purification

-

Upon reaction completion (monitored by TLC), the reaction mixture is quenched.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or recrystallization to achieve >98% purity.

Step 3: Spectroscopic Analysis

-

NMR: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

FT-IR: Obtain the infrared spectrum of the purified solid.

-

HRMS: Analyze the sample using ESI-MS to confirm the molecular weight and formula.

Chapter 2: The Crucial Interlude: Growing the Perfect Crystal

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. A suitable crystal is a single, well-ordered lattice, typically 0.1-0.3 mm in size, free of cracks and defects.[13] Growing such crystals can be more of an art than a science, often requiring patience and empirical optimization.

The underlying principle is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered fashion. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature or in the presence of a more soluble co-solvent.[14]

Experimental Protocol 2: Single Crystal Growth

Method: Slow Evaporation

-

Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.

-

Monitor periodically for the formation of well-defined, single crystals.

Troubleshooting:

-

No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or prepare a more concentrated solution. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[14]

-

Formation of Powder/Microcrystals: Crystallization is occurring too rapidly. Slow down the evaporation rate (fewer pinholes) or use a solvent system in which the compound is slightly less soluble.

-

Oiling Out: The compound's melting point may be lower than the solvent's boiling point, or the concentration is too high. Dilute the solution or switch to a lower-boiling point solvent.[14]

Chapter 3: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice.[13][17] The resulting diffraction pattern of spots is then used to reconstruct a 3D model of the molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[18][19]

Diagram: SCXRD Experimental Workflow

Below is a diagram illustrating the logical flow from crystal to final structure.

Caption: Workflow for 1,2,4-triazole structure validation via X-ray crystallography.

Experimental Protocol 3: SCXRD Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray diffractometer. A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam, recording the intensity and position of thousands of reflections at a controlled temperature (often 100 K to reduce thermal motion).[15]

-

Data Processing: The raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.[16]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit, resulting in the final, precise crystal structure.[13] The final structure is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).[20][21]

Data Presentation: Crystallographic Data Table

All quantitative crystallographic data should be summarized in a standardized table for clarity and comparison.

| Parameter | Example: Derivative A | Example: Derivative B |

| Chemical Formula | C₁₀H₁₃N₃O | C₁₂H₁₅N₃S |

| Formula Weight | 191.23 | 233.34 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pca2₁ |

| a (Å) | 8.148(2) | 10.234(3) |

| b (Å) | 7.918(2) | 9.876(2) |

| c (Å) | 25.774(5) | 12.543(4) |

| α (°) | 90 | 90 |

| β (°) | 92.98(4) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1658.1(7) | 1269.8(6) |

| Z (molecules/unit cell) | 4 | 4 |

| Density (calculated, g/cm³) | 1.532 | 1.221 |

| R₁ (final R-factor) | 0.045 | 0.051 |

| wR₂ (final R-factor) | 0.123 | 0.145 |

| CCDC Deposition Number | XXXXXXX | YYYYYYY |

| (Note: Data is hypothetical for illustrative purposes, but formatted based on published structures[22][23]) |

Chapter 4: Beyond the Covalent Bond: Visualizing Intermolecular Interactions with Hirshfeld Surface Analysis

While SCXRD provides the precise location of atoms, it does not intuitively visualize the forces holding the molecules together in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool that maps intermolecular interactions in a visually informative way.[24][25] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density into regions belonging to each molecule.[26] By mapping properties onto this surface, we can identify and quantify all intermolecular close contacts simultaneously.[27]

Key properties mapped onto the surface include:

-

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[27] Intense red spots indicate key interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all the interactions across the surface, providing a quantitative percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.[24][28]

Diagram: Hirshfeld Analysis Logic

Caption: Logical flow for performing Hirshfeld surface analysis from a CIF file.

Experimental Protocol 4: Hirshfeld Surface Analysis

-

Input Data: Use the Crystallographic Information File (CIF) generated from the SCXRD structure refinement.

-

Software: Employ a program like CrystalExplorer to perform the analysis.[27]

-

Surface Generation: Load the CIF file and generate the Hirshfeld surface for the molecule of interest.

-

Mapping: Map the d_norm property onto the surface to visualize close contacts. Identify the red spots corresponding to the most significant interactions.

-

Fingerprint Analysis: Generate the 2D fingerprint plot. Decompose the plot to quantify the percentage contribution of each atom···atom contact type to the overall surface.

Chapter 5: The Theoretical Counterpart: DFT for Structural and Electronic Insights

Density Functional Theory (DFT) is a quantum chemical method that serves as an excellent complement to experimental crystallographic data.[29][30] By performing DFT calculations, we can:

-

Validate Experimental Geometry: An optimized molecular geometry in the gas phase can be calculated and compared with the solid-state structure from SCXRD. Differences can reveal the effects of crystal packing forces on molecular conformation.[31]

-

Analyze Electronic Properties: DFT allows for the calculation of properties that are not directly accessible from diffraction data. The Molecular Electrostatic Potential (MEP) surface, for instance, maps regions of positive and negative electrostatic potential onto the electron density, revealing sites prone to electrophilic or nucleophilic attack.[32] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and stability.[29]

Experimental Protocol 5: DFT Calculations

-

Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.

-

Computational Software: Utilize a quantum chemistry package such as Gaussian or ORCA.

-

Calculation Setup:

-

Execution:

-

Perform a geometry optimization calculation to find the molecule's lowest energy conformation in the gas phase.

-

Following optimization, perform single-point energy calculations to derive the MEP, HOMO, and LUMO properties.

-

-

Analysis: Compare the optimized bond lengths and angles with the SCXRD data. Visualize the MEP surface and analyze the HOMO-LUMO energy gap.

Conclusion: An Integrated Approach to Molecular Architecture

The comprehensive structural analysis of this compound derivatives is a multi-faceted process that integrates synthesis, crystallization, definitive experimental analysis, and theoretical calculations. By combining the unparalleled precision of Single-Crystal X-ray Diffraction with the insightful visualization of Hirshfeld surface analysis and the electronic property mapping of Density Functional Theory, researchers can build a complete and robust understanding of their molecules. This detailed architectural blueprint is indispensable for elucidating structure-activity relationships, optimizing compounds for enhanced biological efficacy, and ultimately accelerating the journey from the laboratory bench to transformative new medicines and materials.[5][33]

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journalofbabylon.com [journalofbabylon.com]

- 10. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. ijbr.com.pk [ijbr.com.pk]

- 13. fiveable.me [fiveable.me]

- 14. benchchem.com [benchchem.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. pulstec.net [pulstec.net]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. Search - Access Structures [ccdc.cam.ac.uk]

- 22. asianpubs.org [asianpubs.org]

- 23. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. crystalexplorer.net [crystalexplorer.net]

- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. irjweb.com [irjweb.com]

- 30. jocpr.com [jocpr.com]

- 31. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 33. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of triazole-based antifungal compounds

An In-Depth Technical Guide to the Mechanism of Action of Triazole-Based Antifungal Compounds

Abstract

Triazole-based compounds represent a cornerstone of modern antifungal therapy, indispensable in the management of both superficial and life-threatening systemic mycoses.[1] Their clinical efficacy is rooted in a highly specific and potent mechanism of action targeting a crucial enzyme in the fungal cell's sterol biosynthesis pathway. This guide provides a detailed technical examination of this mechanism, from the initial molecular interaction to the downstream cellular consequences. It further explores the established methodologies for investigating this action and the molecular strategies fungi have evolved to circumvent it, offering a comprehensive resource for professionals engaged in antifungal research and development.

The Central Target: Ergosterol and the Fungal Cell Membrane

The viability of fungal cells is critically dependent on the integrity and functionality of their cell membrane. The dominant sterol component of this membrane is ergosterol, a molecule not found in mammalian cells, which instead utilize cholesterol.[2] Ergosterol is paramount for maintaining membrane fluidity, regulating the activity of membrane-bound proteins, and ensuring a stable permeability barrier.[3][4][5] Its unique presence in fungi makes the ergosterol biosynthesis pathway an ideal target for selective antifungal therapy, minimizing off-target effects in the human host.[2]

The synthesis of ergosterol is a complex, multi-step metabolic process involving over 20 enzymes.[2] Triazole antifungals intervene at a critical juncture in this pathway.

Ergosterol Biosynthesis Pathway

The following diagram outlines the key enzymatic steps leading to the production of ergosterol, highlighting the specific point of inhibition by triazole compounds.

Caption: The Ergosterol Biosynthesis Pathway and the Triazole Inhibition Point.

The Molecular Interaction: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of all triazole antifungal drugs is lanosterol 14α-demethylase , a cytochrome P450-dependent enzyme.[6][7] This enzyme is encoded by the ERG11 gene in yeasts like Candida species and the cyp51A or cyp51B genes in molds such as Aspergillus fumigatus.[8][9]

Triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[6] The mechanism of inhibition is a highly specific and high-affinity interaction within the enzyme's active site:

-

Heme Coordination: One of the nitrogen atoms (N4) of the triazole ring binds directly to the sixth coordination position of the heme iron atom located at the catalytic center of the CYP51 enzyme.[10]

-

Substrate Mimicry: The overall structure of the triazole molecule allows it to fit snugly within the hydrophobic active site, which normally accommodates the natural substrate, lanosterol.

-

Competitive Inhibition: This tight binding competitively blocks lanosterol from accessing the active site, thereby halting the demethylation process.[5][9] The inhibition is potent and, under many conditions, can be considered functionally irreversible.[11]

Diagram of CYP51 Inhibition

Caption: Triazole binding to the heme iron in the CYP51 active site.

Downstream Biochemical and Cellular Consequences

The inhibition of lanosterol 14α-demethylase triggers a cascade of detrimental events for the fungal cell, primarily through two synergistic mechanisms:

-

Ergosterol Depletion: The most direct consequence is the cessation of ergosterol production.[4] The lack of this vital sterol compromises the structural integrity of the cell membrane, leading to increased permeability, altered fluidity, and the malfunction of essential membrane-bound enzymes, such as those involved in cell wall synthesis.[5]

-

Toxic Sterol Accumulation: The enzymatic block leads to the buildup of 14α-methylated sterol precursors, such as lanosterol and eburicol.[3][12] These methylated sterols are toxic to the cell. Their incorporation into the membrane further disrupts its architecture, exacerbating the loss of normal function and leading to cell growth arrest.[4]

This dual-pronged assault ultimately results in a fungistatic effect, meaning the triazoles inhibit fungal growth and proliferation rather than directly killing the cells.[13]

Methodologies for Mechanistic Investigation

Validating the mechanism of action of novel triazole compounds or investigating resistance requires robust experimental protocols.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

-

Drug Dilution: Serially dilute the triazole compound in a 96-well microtiter plate to create a range of concentrations. Include a drug-free growth control well and a sterility control well.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the growth control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or as required for molds.

-

MIC Determination: The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Protocol 2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides direct biochemical evidence of CYP51 inhibition by measuring the relative amounts of ergosterol and its precursors.[14]

Methodology:

-

Fungal Culture: Grow the fungal isolate in a suitable broth medium to mid-logarithmic phase.

-

Drug Exposure: Treat the culture with the triazole compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for several hours. An untreated culture serves as the control.

-

Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in alcoholic potassium hydroxide and heat at 80-90°C for 1-2 hours to saponify cellular lipids and release non-saponifiable sterols.

-

Sterol Extraction: Cool the mixture and extract the sterols using a non-polar solvent like n-heptane or hexane. Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Silylate the sterol extracts by adding a derivatizing agent (e.g., BSTFA with 1% TMCS) and heating to convert sterols into their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The different sterols will separate based on their retention times, and their mass spectra will allow for identification and quantification.

-

Data Analysis: Compare the sterol profiles of the treated and untreated samples. Successful CYP51 inhibition is confirmed by a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated precursor) peak.

Experimental Workflow for Sterol Analysis

Caption: Workflow for analyzing fungal sterol composition via GC-MS.

The Challenge of Resistance

The widespread use of triazoles has inevitably led to the emergence of resistance, a growing clinical concern.[8] Fungi employ several key strategies to overcome the action of these drugs.

| Resistance Mechanism | Description | Key Genes Involved |

| Target Site Modification | Point mutations in the CYP51 enzyme reduce the binding affinity of the triazole drug, rendering it less effective.[9][15] | ERG11, cyp51A, cyp51B[16] |

| Target Overexpression | Increased production of the CYP51 enzyme, often due to tandem repeat insertions in the gene's promoter region, requiring higher drug concentrations to achieve inhibition.[15][17] | ERG11, cyp51A[17] |

| Efflux Pump Upregulation | Overexpression of membrane transporter proteins that actively pump the triazole drug out of the cell, reducing its intracellular concentration.[15][18] | CDR1, CDR2 (ABC transporters), MDR1 (MFS transporters)[15] |

| Pathway Alteration / Bypass | Mutations in other enzymes in the sterol pathway can lead to the production of alternative membrane sterols or reduce the accumulation of toxic precursors.[8] | ERG3, ERG5, ERG6 |

Conclusion

The mechanism of action of triazole antifungals is a well-defined and elegant example of targeted chemotherapy. By specifically inhibiting lanosterol 14α-demethylase, these drugs disrupt the delicate balance of sterol synthesis, leading to ergosterol depletion and the accumulation of toxic precursors, which collectively arrest fungal growth. This specific targeting of a fungal-exclusive pathway ensures a high therapeutic index. However, the plasticity of the fungal genome presents the ongoing challenge of resistance. A thorough understanding of this core mechanism, the methods used to study it, and the escape strategies employed by pathogens is fundamental for the development of next-generation antifungals and for sustaining the clinical utility of this vital drug class.

References

- 1. Triazole antifungals: Significance and symbolism [wisdomlib.org]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 13. Fungistatics - Wikipedia [en.wikipedia.org]

- 14. davidmoore.org.uk [davidmoore.org.uk]

- 15. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. jptcp.com [jptcp.com]

An In-depth Technical Guide to the In Silico Modeling and Computational Analysis of 1-Isopropyl-1H-1,2,4-triazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational methodologies applied to the study of 1-Isopropyl-1H-1,2,4-triazole. As a derivative of the versatile 1,2,4-triazole scaffold, this molecule holds potential for diverse applications in medicinal chemistry and materials science.[1] The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and its capacity to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions.[2][3] This document will detail the rationale and execution of in silico techniques to elucidate the structural, electronic, and interactive properties of this compound, thereby guiding its potential development.

Foundational Analysis: Structural and Electronic Characterization

A foundational understanding of a molecule's intrinsic properties is paramount before exploring its interactions with biological targets. For this compound, we begin with quantum chemical methods to predict its geometry and electronic profile.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, providing a balance between computational cost and accuracy.[1] It allows us to determine optimized molecular geometries, electronic properties, and spectroscopic features, which are crucial for understanding the molecule's stability and reactivity.[1]

Experimental Protocol: DFT-Based Molecular Optimization and Property Calculation

-

Structure Preparation : The 2D structure of this compound is first sketched using a chemical drawing tool like ChemDraw or Marvin Sketch.[2] The structure is then converted to a 3D format.

-

Geometry Optimization :

-

Software : Gaussian, ORCA, or similar quantum chemistry software.

-

Method : B3LYP functional. This hybrid functional is widely used and provides a good balance of accuracy for organic molecules.

-

Basis Set : 6-311++G(d,p). This basis set is chosen to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.

-

Rationale : The goal is to find the lowest energy conformation of the molecule. The isopropyl group's rotation relative to the triazole ring is a key degree of freedom that must be optimized to find the global minimum energy structure.

-

-

Property Calculation : Once the geometry is optimized, the following properties are calculated at the same level of theory:

-

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.[1]

-

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack.

-

Dipole Moment and NBO Charges : These provide quantitative measures of the molecule's polarity and the partial charges on each atom, respectively, which are key for understanding potential intermolecular interactions.[4]

-

Interaction Analysis: Target-Ligand Binding

A primary application for a novel triazole derivative is in drug discovery, where it may act as an inhibitor or modulator of a biological target. Molecular docking and molecular dynamics simulations are the cornerstone techniques for predicting and analyzing these interactions.[2][5]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, typically as a binding energy score.[1]

Workflow for In Silico Target Screening and Molecular Docking

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of this compound

-

Ligand Preparation :

-

The optimized 3D structure from the DFT calculations is used as the starting point.

-

Software like OpenBabel or the utilities within docking suites are used to assign appropriate protonation states (typically at pH 7.4) and partial charges (e.g., Gasteiger charges).[2] The structure is saved in a suitable format like .pdbqt.

-

-

Receptor Preparation :

-

A crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

-

Docking Execution :

-

Software : AutoDock Vina, Schrödinger's Glide, or similar.

-

Grid Box Definition : A grid box is defined to encompass the known active site of the receptor.[2]

-

Docking Run : The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site, scoring each based on a defined scoring function.

-

-

Results Analysis :

-

The output poses are ranked by their binding affinity scores (e.g., in kcal/mol).

-

The top-ranked poses are visually inspected using software like PyMOL or Discovery Studio to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.[2]

-

Table 1: Exemplary Molecular Docking Results for this compound against Hypothetical Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cytochrome P450 CYP121 | 2VEF | -7.8 | His85, Arg386, Phe282 |

| SARS-CoV-2 Main Protease | 6LU7 | -6.5 | Cys145, His41, Met165 |

| Candida albicans DHFR | 1AI9 | -8.2 | Ile7, Phe34, Ser62 |

Note: These are representative data to illustrate the output of a docking study.

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment.[2][5]

Experimental Protocol: MD Simulation of the Protein-Ligand Complex

-

System Setup :

-

The best-ranked docked pose of the this compound-protein complex is selected.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Simulation Execution :

-

Software : GROMACS, AMBER, or NAMD.

-

Force Field : A suitable force field for proteins (e.g., AMBERff14SB) and ligands (e.g., GAFF2) is chosen. Ligand parameters are generated using tools like Antechamber.

-

Minimization : The system's energy is minimized to remove steric clashes.

-

Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar) in NVT (constant volume) and NPT (constant pressure) ensembles.

-

Production Run : A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.[2]

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : To assess the stability of the protein backbone and the ligand's position.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

-

Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds identified in docking.

-

Binding Free Energy Calculation : Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the simulation trajectory, providing a more rigorous affinity estimate than docking scores.[2]

-

Workflow for Molecular Dynamics Simulation

Caption: A generalized workflow for MD simulation of a protein-ligand complex.

ADME Properties: Predicting Pharmacokinetic Profile

Early-stage prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development to identify candidates with favorable pharmacokinetics.

Protocol: In Silico ADME Prediction

-

Methodology : A variety of online tools and software packages (e.g., SwissADME, QikProp) can predict ADME properties based on the molecule's structure.[6]

-

Key Parameters Evaluated :

-

Lipophilicity (LogP) : Affects solubility and membrane permeability.

-

Aqueous Solubility (LogS) : Crucial for absorption.

-

Human Intestinal Absorption (HIA) : Predicts oral bioavailability.

-

Blood-Brain Barrier (BBB) Permeability : Important for CNS-targeting drugs.

-

Cytochrome P450 (CYP) Inhibition : Predicts potential for drug-drug interactions.

-

Drug-Likeness : Evaluates compliance with rules like Lipinski's Rule of Five.

-

This comprehensive in silico evaluation provides a robust, multi-faceted profile of this compound. The insights gained from these computational studies are invaluable for guiding further experimental validation and rational design of more potent and selective derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways for 1-Isopropyl-1H-1,2,4-triazole Analogs

Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The strategic introduction of substituents onto the triazole ring, particularly N-alkylation, is a critical step in modulating the pharmacological profile of these compounds. This in-depth technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-isopropyl-1H-1,2,4-triazole and its analogs. We will dissect foundational ring-forming reactions, address the critical challenge of regioselective N-alkylation, and present detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Section 1: Foundational Strategies for 1,2,4-Triazole Core Synthesis

The construction of the heterocyclic core is the first critical phase. Two classical named reactions, the Einhorn-Brunner and Pellizzari reactions, remain highly relevant for their directness, though they possess distinct advantages and limitations.[4]

The Einhorn-Brunner Reaction

First described by Alfred Einhorn and Karl Brunner, this reaction provides a direct and often regioselective route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][6][7]

Causality and Mechanistic Insight: The reaction's predictive power lies in its regioselectivity when using unsymmetrical imides.[3][7] The reaction proceeds via nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons. This attack is favored at the more electrophilic carbonyl group. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[6][7][8] This principle allows for the targeted synthesis of specific isomers, a significant advantage in structure-activity relationship (SAR) studies.

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-1-methyl-1H-1,2,4-triazole (Illustrative) This protocol is adapted from general procedures for the Einhorn-Brunner reaction.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (e.g., N-benzoyl-N-formylamide) (1.0 eq) in glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 2-8 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the solution slowly into a beaker of ice-cold water with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][9]

Causality and Mechanistic Insight: The mechanism is initiated by the nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon.[9][10] This is followed by a cascade of cyclization and dehydration steps to form the aromatic triazole ring.[10] Unlike the Einhorn-Brunner reaction, the Pellizzari reaction is not inherently regioselective when the acyl groups of the amide and acylhydrazide differ, which can lead to a mixture of products.[10] Furthermore, the typically high temperatures (>200°C) and long reaction times can reduce yields.[1][9] Modern modifications using microwave irradiation have been shown to dramatically shorten reaction times and improve yields, presenting a greener alternative.[1]

Caption: Generalized mechanism of the Pellizzari reaction.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazole This protocol is adapted from modern, microwave-assisted Pellizzari procedures.[1]

-

Preparation: In a microwave synthesizer vial, combine the appropriate acylhydrazide (1.0 eq), the nitrile or amide (1.1 eq), and potassium carbonate (1.1 eq).

-

Solvent: Add a high-boiling solvent such as n-butanol (e.g., 10 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 2 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product can typically be collected by simple filtration.

-

Purification: Wash the collected solid with a suitable solvent like ethanol to remove impurities and recrystallize if necessary to obtain the pure 1,2,4-triazole product.

Comparative Analysis of Core Synthesis Methods

| Feature | Einhorn-Brunner Reaction | Pellizzari Reaction |

| Starting Materials | Diacylamine (Imide) + Hydrazine | Amide + Acylhydrazide |

| Conditions | Acid-catalyzed, reflux | High heat (thermal) or microwave |

| Regioselectivity | Generally good and predictable[3][6][7] | Poor with unsymmetrical reagents[10] |

| Key Advantage | Controlled synthesis of specific isomers | Direct route from common starting materials |

| Key Disadvantage | Requires synthesis of imide precursor | High temperatures, potential for side products[9] |

Section 2: Regioselective N-Isopropylation of the 1,2,4-Triazole Ring

Once the 1,2,4-triazole core is formed, the introduction of the isopropyl group at the N1 position is the next crucial transformation. This step is complicated by the fact that the unsubstituted 1,2,4-triazole exists in two tautomeric forms, making both the N1 and N4 positions available for alkylation.[11] Uncontrolled alkylation often leads to a mixture of 1- and 4-substituted isomers, necessitating difficult purification.[12]

Caption: Competing pathways in the N-alkylation of 1,2,4-triazole.

Strategy: Direct Alkylation via Optimized Base Selection

The choice of base is paramount in directing the regioselectivity of the alkylation. While common bases like sodium hydroxide can be used, they often result in isomer ratios of approximately 90:10 (N1:N4) in the crude mixture.[12] A superior method involves the use of a strong, non-nucleophilic, sterically hindered base.

Causality and Mechanistic Insight: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an ideal choice.[12] Its steric bulk hinders it from acting as a competing nucleophile, while its strong basicity efficiently deprotonates the triazole. This combination provides a mild and synthetically simple method that consistently favors the formation of the thermodynamically more stable 1-substituted isomer.[12]

Detailed Experimental Protocol: DBU-Mediated N-Isopropylation of 1,2,4-Triazole This protocol is based on the findings of Cowden et al. for regioselective alkylation.[12]

-

Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under a nitrogen atmosphere, add DBU (1.1 eq) dropwise at room temperature (20°C).

-

Addition of Alkylating Agent: Slowly add 2-bromopropane (1.05 eq) to the stirring mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain a mixture of N1 and N4 isomers. The desired this compound can be isolated in high purity via silica gel chromatography.

Section 3: Conclusion and Future Outlook

The synthesis of this compound analogs is a multi-faceted process that hinges on two key stages: the initial construction of the heterocyclic core and the subsequent regiocontrolled N-alkylation. Classical methods like the Einhorn-Brunner and Pellizzari reactions provide robust, foundational routes to the triazole scaffold, with modern adaptations such as microwave-assisted synthesis enhancing their efficiency.[1][3] The critical challenge of achieving N1-selectivity during the isopropylation step can be effectively overcome through the rational selection of reaction conditions, most notably the use of sterically hindered, non-nucleophilic bases like DBU, which provides a reliable and high-yielding pathway to the desired isomer.[12] As the demand for novel therapeutic agents continues to grow, these fundamental strategies, coupled with emerging catalytic technologies, will enable the efficient and precise construction of diverse 1,2,4-triazole libraries for drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

Tautomeric Forms of Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, integral to the structure and function of a multitude of therapeutic agents. The biological activity of these heterocyclic compounds is profoundly influenced by the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of substituted 1,2,4-triazoles, offering a deep dive into the structural possibilities, the physicochemical factors governing their equilibrium, and the advanced analytical and computational methodologies for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of 1,2,4-triazole-based therapeutics.

The Dynamic Nature of 1,2,4-Triazoles: Understanding Prototropic Tautomerism

1,2,4-triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms and two carbon atoms. The mobility of a proton within the triazole ring system gives rise to different structural isomers known as tautomers, which exist in a dynamic equilibrium.[1] This phenomenon, termed prototropic tautomerism, is of paramount importance as the predominant tautomeric form dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[2]

The primary forms of tautomerism observed in substituted 1,2,4-triazoles are:

-

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to the formation of 1H, 2H, and 4H tautomers. The position of the proton significantly alters the electronic distribution and steric profile of the molecule. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[1]

-

Thione-Thiol and Keto-Enol Tautomerism: In 1,2,4-triazoles substituted with a mercapto (-SH) or hydroxyl (-OH) group, a second type of tautomerism exists. For instance, mercapto-substituted derivatives can exist in either the thione (C=S) or thiol (C-S-H) form. Similarly, hydroxyl-substituted analogs can exist in keto (C=O) or enol (C-O-H) forms.

The interplay of these tautomeric forms creates a complex equilibrium that is highly sensitive to the surrounding environment and the nature of the substituents on the triazole ring.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomeric forms of a substituted 1,2,4-triazole is governed by a combination of intrinsic and extrinsic factors:

-

Electronic Effects of Substituents: The nature and position of substituents on the triazole ring play a pivotal role in determining the most stable tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms. For example, in 3-amino-1,2,4-triazole, theoretical and physical studies indicate the stability order to be 1H > 2H > 4H.[1] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is the most stable.[1]

-

Solvent Polarity: The polarity of the solvent can significantly influence the tautomeric equilibrium by differentially solvating the various tautomers. Polar solvents may favor the more polar tautomer, while nonpolar solvents will favor the less polar form. This is a critical consideration in both chemical reactions and biological systems.

-

Temperature: Temperature can affect the position of the tautomeric equilibrium. As the interconversion between tautomers is an equilibrium process, a change in temperature will shift the equilibrium according to Le Chatelier's principle.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can strongly favor a particular tautomeric form by providing additional stabilization.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach that combines experimental techniques with computational modeling is essential for the unambiguous characterization of the tautomeric forms of substituted 1,2,4-triazoles.

Experimental Methodologies

A synergistic application of various spectroscopic and crystallographic techniques provides a comprehensive understanding of the tautomeric landscape.

NMR is a powerful tool for studying tautomeric equilibria in solution.[2] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the electronic environment, which differs between tautomers.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,4-triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and integration of the N-H protons and any protons on the triazole ring. The N-H proton signal in 1,2,4-triazole-3-thiones, for instance, typically appears in the 13-14 ppm range.[2]

-

If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. The ratio of the integrals of these signals can provide a quantitative measure of the tautomer populations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form. For example, the C=S carbon in the thione tautomer of a mercapto-1,2,4-triazole typically resonates around 169 ppm.[2]

-

-

2D NMR Experiments:

-

Perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to the specific tautomeric structures.[3]

-

-

Data Analysis:

-

Compare the experimental chemical shifts with those predicted by computational methods (see Section 3.2) for each possible tautomer to aid in structural assignment.

-

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, including those of the hydrogen atoms, which will unequivocally identify the tautomeric form in the solid state.

-

Analysis of Intermolecular Interactions: Analyze the crystal packing to identify and characterize intermolecular interactions such as hydrogen bonding and π-π stacking, which can provide insights into the forces that stabilize the observed tautomer in the solid state.

UV/Vis and IR spectroscopy are valuable complementary techniques for tautomer analysis.

Protocol for UV/Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Spectrum Acquisition: Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Different tautomers will exhibit distinct electronic transitions, resulting in different absorption maxima (λmax). For example, in 5-substituted-3-mercapto-1,2,4-triazoles, the thione form is characterized by an absorption maximum in the 288-298 nm range, which is attributed to the C=S chromophore.[2]

Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a suitable substrate.

-

Spectrum Acquisition: Record the IR spectrum.

-

Data Interpretation: The presence or absence of specific vibrational bands can help distinguish between tautomers. For thione-thiol tautomerism, the C=S stretching vibration (around 1166-1258 cm⁻¹) is characteristic of the thione form, while the S-H stretching vibration (around 2550-2700 cm⁻¹) indicates the presence of the thiol form.[2][4] N-H stretching vibrations are typically observed near 3250 cm⁻¹ and 3350 cm⁻¹.[2]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[5][6]

Workflow for Computational Analysis:

-

Model Building: Construct 3D models of all possible tautomers of the substituted 1,2,4-triazole.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable level of theory. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable method for this purpose.[7][8]

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD) to predict the relative stabilities of tautomers in various environments.[6]

-

Spectra Simulation: Simulate NMR chemical shifts, UV/Vis absorption spectra, and IR vibrational frequencies for each tautomer.

-

Comparison with Experimental Data: Compare the calculated data with the experimental results to identify the predominant tautomer(s) and to validate the computational model.

The following diagram illustrates an integrated workflow for the comprehensive analysis of tautomerism in substituted 1,2,4-triazoles.

Caption: Integrated workflow for the analysis of tautomerism in substituted 1,2,4-triazoles.

Tautomerism in Action: Case Studies in Drug Development